molecular formula C19H20N2O3S B2691302 Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 434294-34-5

Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

货号: B2691302
CAS 编号: 434294-34-5
分子量: 356.44
InChI 键: CQOAVCFYOZTJNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS: 434294-34-5) is a heterocyclic compound with a molecular formula of C₁₉H₂₀N₂O₃S and a molecular weight of 356.44 g/mol . Its structure features a tetrahydrothienoquinoline core substituted with a furan-2-yl group at position 4, an amino group at position 3, and a propyl ester at position 2.

属性

IUPAC Name

propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-9-24-19(22)17-16(20)15-14(13-8-5-10-23-13)11-6-3-4-7-12(11)21-18(15)25-17/h5,8,10H,2-4,6-7,9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAVCFYOZTJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H20N2O2S
  • CAS Number : 434293-97-7

This compound features a fused ring system that contributes to its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the tetrahydrothienoquinoline structure. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. In particular:

  • Cell Lines Tested : Human tumor cells including KB, DLD, NCI-H661, Hepa, and HepG2/A2.
  • Findings : Certain analogs exhibited potent cytotoxicity with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly influenced their antitumor efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Compounds similar to Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline have demonstrated competitive inhibition of AChE with IC50 values around 0.131 µM. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been explored. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could position it as a candidate for treating conditions like rheumatoid arthritis or other inflammatory disorders.

The biological activity of Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline is attributed to several mechanisms:

  • Enzyme Inhibition : As noted earlier, its ability to inhibit AChE and potentially other enzymes contributes to its therapeutic effects.
  • Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the activation of specific signaling pathways.
  • Antioxidant Activity : Although not extensively studied for this specific compound, related structures have shown antioxidant properties that may protect against oxidative stress in cells.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, a derivative of the tetrahydrothienoquinoline structure was tested against a panel of cancer cell lines. The results indicated that it caused significant apoptosis in HepG2 cells through caspase activation and mitochondrial pathway modulation.

CompoundCell LineIC50 (µM)Mechanism
Analog AHepG25.0Apoptosis via caspase activation
Analog BNCI-H6613.5Cell cycle arrest

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the potential of related compounds in preventing β-amyloid aggregation in Alzheimer’s models. The study demonstrated that these compounds could effectively bind to AChE's peripheral anionic site.

CompoundBinding Affinity (Kd)Effect on β-Amyloid Aggregation
Compound X10 nMSignificant inhibition
Compound Y15 nMModerate inhibition

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of compounds related to thienoquinolines, including propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, as effective anticancer agents.

  • Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target fibroblast growth factor receptors (FGFRs), which are implicated in various cancers such as gastric and ovarian cancers .
  • Case Studies : In vitro studies demonstrate that derivatives exhibit significant antiproliferative effects against a range of cancer cell lines. For example, certain synthesized derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cells .
CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.0
Derivative BA549 (Lung)7.5
Derivative CHeLa (Cervical)6.0

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

  • Broad-Spectrum Activity : Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.62 to 250 μg/mL .
  • Specific Findings : One study reported that derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Synthesis and Chemical Transformations

The synthesis of this compound involves various chemical transformations that enhance its pharmacological properties.

  • Synthetic Routes : Common methods include cyclization reactions involving furan derivatives and thienopyridine intermediates. Recent advancements focus on optimizing yields through palladium-catalyzed reactions .
  • Transformational Chemistry : The compound can undergo further modifications to enhance its bioactivity or to create analogs with improved pharmacokinetic profiles .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications beyond cancer treatment.

  • Neurological Disorders : Preliminary research suggests that derivatives may possess neuroprotective properties and could be explored for conditions like Alzheimer's disease .

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Propyl ester (2), Furan-2-yl (4) C₁₉H₂₀N₂O₃S 356.44 High lipophilicity due to propyl ester; furan enhances π-π interactions.
3-Amino-N-(4-bromophenyl)-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-Bromophenyl (2) C₁₆H₁₅N₃O₂S 313.37 Carboxamide group improves hydrogen bonding; bromine increases hydrophobicity.
3-Amino-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-...-2-carboxamide 5-Methylfuran (4), 2-MePh (2) C₂₄H₂₃N₃O₂S 417.52 Methyl groups on furan and phenyl enhance steric bulk and metabolic stability.
Ethyl 3-amino-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate p-Methoxyphenyl (4), Ethyl ester (2) C₂₀H₂₁N₃O₃S 383.46 Methoxy group improves solubility; ethyl ester reduces lipophilicity vs. propyl.

Key Observations :

  • Propyl ester in the target compound confers higher lipophilicity compared to ethyl esters (e.g., compound in ), which may enhance membrane permeability but reduce aqueous solubility.
  • Furan-2-yl substitution (target compound) vs. halogenated aryl (e.g., 4-bromophenyl in ) alters electronic properties: furan’s electron-rich nature favors π-π stacking, while halogens enhance hydrophobic interactions.

Challenges :

  • Substituted furans (e.g., 5-methylfuran in ) require controlled reaction conditions to avoid side reactions.
  • Carboxamide derivatives (e.g., ) necessitate coupling reagents like EDCl/HOBt for amide bond formation.
Anti-Cancer Activity:
  • Compound 7 (3-Amino-N-(3-chlorophenyl)-5-oxo-...-carboxamide) showed potent anti-breast cancer activity, with GI₅₀ values <1 µM, by inhibiting phosphoinositide-specific phospholipase C (PI-PLC) and inducing G2/M cell cycle arrest .
  • The target compound’s furan-2-yl group may mimic the aromatic pharmacophore in PI-PLC inhibitors, but its ester group could reduce metabolic stability compared to carboxamides.
Structure-Activity Relationships (SAR):
  • Electron-withdrawing groups (e.g., bromine in ) enhance target binding through hydrophobic and halogen-bonding interactions.
  • Methyl substituents (e.g., 5-methylfuran in ) improve metabolic stability by blocking oxidative metabolism.

常见问题

Q. What are the foundational synthetic strategies for constructing the thieno[2,3-b]quinoline core in this compound?

The thieno[2,3-b]quinoline scaffold is typically synthesized via cyclocondensation reactions. Key steps include:

  • Cyclization of 3-aminothiophene derivatives with substituted cyclohexanones under acidic conditions to form the tetrahydroquinoline ring.
  • Functionalization at the 4-position using furan-2-yl substituents via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Esterification of the carboxylic acid intermediate (e.g., using propyl alcohol and HATU/EDC coupling agents) to introduce the propyl ester group. Example protocol: Hydrolyze the ethyl ester precursor (e.g., ethyl 3-amino-4-(p-chlorophenyl)-thienoquinoline-2-carboxylate) with NaOH, followed by propyl esterification using DCC/DMAP .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., ESI+ for [M+H]+ ion) and purity (>95% by area normalization).
  • NMR spectroscopy :
  • ¹H NMR : Verify furan protons (δ 6.2–7.4 ppm) and tetrahydroquinoline methylene signals (δ 1.5–2.8 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and quaternary carbons in the fused ring system.
    • Elemental analysis : Match calculated vs. observed C, H, N, S values within ±0.4% .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during thienoquinoline synthesis?

Common issues and solutions:

  • Byproduct formation : Optimize reaction time and temperature (e.g., reflux in acetic anhydride for 4–6 hours vs. prolonged heating, which may degrade intermediates) .
  • Catalyst selection : Replace traditional Lewis acids (e.g., AlCl₃) with milder catalysts like Sc(OTf)₃ to reduce side reactions.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) to stabilize transition states and improve cyclization efficiency .

Q. How to resolve contradictions in spectral data when unexpected substituents are introduced?

Case study: Discrepancies in ¹H NMR integration ratios may arise from residual solvents or regioisomeric byproducts.

  • Troubleshooting steps :

Repeat purification via column chromatography (silica gel, hexane/EtOAc gradient).

Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals.

Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .

Q. What in silico and in vitro methods are suitable for probing this compound’s biological targets?

  • Molecular docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina with PDB structures like 3QAK for quinoline-binding proteins).
  • Enzyme inhibition assays : Test acetylcholinesterase (AChE) or phosphodiesterase (PDE) activity via Ellman’s method or cAMP ELISA, respectively .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values (report data as mean ± SEM, n=3) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。